EBI-2511 vs. EPZ-6438: Cellular H3K27me3 Inhibition Potency in Pfeiffer Cells
In a direct comparison within the same study, EBI-2511 (Compound 34) demonstrated a 3-fold greater potency than EPZ-6438 in reducing cellular H3K27 trimethylation (H3K27me3) levels in Pfeiffer cells, a model of diffuse large B-cell lymphoma (DLBCL) .
| Evidence Dimension | Cellular H3K27me3 Inhibition (Potency) |
|---|---|
| Target Compound Data | Approximate IC50 = 8 nM |
| Comparator Or Baseline | EPZ-6438 (Tazemetostat) |
| Quantified Difference | 3-fold more potent |
| Conditions | Pfeiffer cell line; Western blot quantification |
Why This Matters
This superior cellular potency suggests EBI-2511 may achieve effective target engagement at lower concentrations, a key consideration for researchers designing in vitro experiments.
- [1] Lu, B., Shen, X., Zhang, L., Liu, D., Zhang, C., Cao, J., ... & Tao, W. (2018). Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma. ACS Medicinal Chemistry Letters, 9(2), 98-102. View Source
